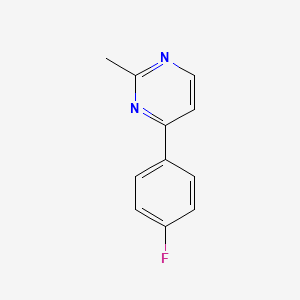

4-(4-Fluorophenyl)-2-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLUZGJNTVAQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401761 | |

| Record name | 4-(4-fluorophenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85979-51-7 | |

| Record name | 4-(4-Fluorophenyl)-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85979-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-fluorophenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Fluorophenyl 2 Methylpyrimidine and Its Analogues

Foundational Synthetic Routes to Pyrimidine (B1678525) Derivatives

The synthesis of the pyrimidine ring system can be achieved through various strategic disconnections of the target molecule, leading to a number of reliable and versatile synthetic routes.

Cyclization reactions form the cornerstone of pyrimidine synthesis. The Biginelli reaction , discovered in the late 19th century, is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, typically under acidic conditions, to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). sigmaaldrich.comrsc.org While the classic Biginelli reaction yields dihydropyrimidines, subsequent oxidation or modification can lead to fully aromatized pyrimidine systems. The reaction is highly versatile, allowing for a wide variety of substituents on the resulting pyrimidine ring. sigmaaldrich.com Numerous catalysts and modified reaction conditions have been developed to improve yields and expand the substrate scope. nih.gov

The Pinner synthesis is another classical method that can be adapted for pyrimidine synthesis. It traditionally involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether hydrochloride (Pinner salt). This intermediate can then react with a suitable dinucleophile, such as an amidine, to construct the pyrimidine ring.

Transition-metal catalyzed cross-coupling reactions are powerful tools for the functionalization of pre-formed pyrimidine rings or for the construction of the ring itself. google.com Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used to introduce aryl, vinyl, or alkynyl substituents onto a halogenated pyrimidine scaffold. nih.govguidechem.com For instance, a 4-arylpyrimidine can be synthesized by the Suzuki coupling of a 4-chloropyrimidine (B154816) with an appropriate arylboronic acid. guidechem.com These methods are valued for their high efficiency, functional group tolerance, and the ability to form carbon-carbon bonds under relatively mild conditions. nih.govgoogle.com Copper- and iron-catalyzed methods have also emerged as valuable, more economical alternatives for certain pyrimidine syntheses. chemicalbook.com

The palladium-catalyzed Buchwald-Hartwig amination is another key reaction, enabling the synthesis of aminopyrimidines by coupling halopyrimidines with amines. google.comprepchem.com This approach offers excellent regioselectivity and is applicable to a broad range of amine coupling partners. google.com

| Metal-Catalyzed Reaction | Catalyst/Reagents | Application in Pyrimidine Synthesis | Reference |

| Suzuki Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | Formation of C-C bonds (e.g., aryl-pyrimidine) | guidechem.com |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligands (e.g., DPPF) | Formation of C-N bonds (e.g., aminopyrimidines) | google.comprepchem.com |

| Copper-Catalyzed Cyclization | Cu(II) salts | Cycloaddition of alkynes with amidines/guanidines | chemicalbook.com |

| Iron-Catalyzed Cyclization | FeSO₄·7H₂O, 1,10-phenanthroline | Reaction of carbonyl compounds with amidines | researchgate.net |

This table provides a summary of common metal-catalyzed reactions used in pyrimidine synthesis.

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. mdpi.comnih.gov In pyrimidine synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.gov This technology is considered a green chemistry approach as it often allows for solvent-free reactions or the use of more environmentally benign solvents. mdpi.comnih.gov Many classical pyrimidine syntheses, including multicomponent reactions like the Biginelli reaction, have been successfully adapted to microwave conditions, providing rapid and efficient access to diverse pyrimidine libraries. nih.gov The heating mechanism, which involves dipolar polarization and ionic conduction, ensures rapid and uniform heating of the reaction mixture. mdpi.comnih.gov

Oxidative annulation represents a modern and efficient strategy for constructing aromatic and heteroaromatic rings. For the synthesis of 4-arylpyrimidines, these methods often involve the formation of C-C and C-N bonds in a single operation from simple, readily available precursors. One such strategy employs an oxidant like potassium persulfate (K₂S₂O₈) to mediate the reaction between an acetophenone (B1666503) derivative and formamide (B127407), where formamide serves as the source for the nitrogen and carbon atoms required to complete the pyrimidine ring. This approach avoids the need for expensive transition metal catalysts and offers a direct route to 4-arylpyrimidines. Palladium-catalyzed oxidative annulation has also been developed, for example, in the reaction of coumarin-benzimidazoles with olefins to create polycyclic systems containing a pyridine (B92270) or pyrimidine ring.

The reaction between a three-carbon carbonyl-containing synthon and an amidine is one of the most fundamental and widely used methods for constructing the pyrimidine ring. The regioselectivity of this condensation is crucial for obtaining the desired isomer. A novel iron-catalyzed method has been developed for the modular synthesis of pyrimidines through the β-ammoniation and cyclization of saturated carbonyl compounds (ketones, aldehydes, or esters) with amidines. researchgate.net This operationally simple reaction proceeds with high regioselectivity and tolerates a broad range of functional groups. The proposed mechanism involves a sequence of TEMPO complexation, enamine addition, and subsequent elimination and cyclization to form the pyrimidine ring. researchgate.net This method highlights the power of modern catalysis to control regioselectivity in classical transformations.

Dedicated Synthesis of 4-(4-Fluorophenyl)-2-methylpyrimidine

While numerous general methods exist for pyrimidine synthesis, a specific, documented procedure for This compound can be proposed based on the well-established cyclocondensation reaction of a 1,3-dicarbonyl compound with an amidine. This is a primary and highly effective method for constructing 2,4-disubstituted pyrimidines.

A plausible and efficient route involves the reaction of 1-(4-fluorophenyl)-3-butanone (a β-aryl ketone) with acetamidine (B91507) hydrochloride . The reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium hydroxide (B78521), in an alcoholic solvent like ethanol.

The general steps of this synthesis are:

Deprotonation: The base deprotonates the acetamidine hydrochloride to generate the free acetamidine base.

Nucleophilic Attack: The acetamidine then acts as a dinucleophile. One of the nitrogen atoms attacks one of the carbonyl carbons of the 1-(4-fluorophenyl)-3-butanone.

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of two molecules of water to form the aromatic pyrimidine ring.

Reaction Scheme:

Reactant 1: 1-(4-Fluorophenyl)-3-butanone

Reactant 2: Acetamidine hydrochloride

Reagents: Sodium ethoxide (NaOEt) in Ethanol (EtOH)

Product: this compound

This synthetic approach is highly modular, as variations in the substituted β-diketone and the amidine can provide access to a wide library of pyrimidine derivatives. The choice of the 4-fluorophenyl substituent on the diketone directly installs it at the 4-position of the pyrimidine, while the use of acetamidine ensures the presence of the methyl group at the 2-position.

| Starting Material | Reagent | Key Transformation | Product |

| 1-(4-Fluorophenyl)-3-butanone | Acetamidine Hydrochloride, Base | Cyclocondensation | This compound |

This table outlines a representative synthesis for the target compound.

Precursor Selection and Chemical Reactivity Considerations

The synthesis of 4-aryl-2-substituted pyrimidines commonly utilizes a condensation reaction between a 1,3-dicarbonyl compound or its equivalent, and an amidine. A prevalent and economical method for constructing the pyrimidine core involves the cyclization of chalcones with guanidine (B92328) hydrochloride. nih.gov For the specific synthesis of this compound, the logical precursors would be:

1-(4-Fluorophenyl)-3-buten-1-one (a chalcone (B49325) analogue): This precursor provides the 4-fluorophenyl group at position 4 and the necessary carbon backbone.

Acetamidine hydrochloride: This reagent provides the N-C-N fragment and the methyl group at position 2 of the pyrimidine ring.

Alternatively, the Biginelli reaction or similar multicomponent reactions represent another strategic approach. These reactions combine an aldehyde (4-fluorobenzaldehyde), a β-ketoester (ethyl acetoacetate), and a nitrogen-containing component (acetamidine) in a single pot to form a dihydropyrimidine, which can then be oxidized to the target pyrimidine.

The reactivity of these precursors is governed by fundamental principles of organic chemistry. The chalcone's α,β-unsaturated ketone system is susceptible to nucleophilic attack by the amidine, initiating the cyclization cascade. In multicomponent reactions, the sequence is carefully orchestrated, typically starting with the formation of an acyliminium ion intermediate. The choice of precursors is critical as it directly dictates the substitution pattern on the final pyrimidine ring. nih.gov The chemicals used for illicit drug manufacturing are often monitored and controlled internationally to prevent diversion. incb.orgincb.org

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For syntheses employing chalcones and amidines, a common procedure involves refluxing the reactants in the presence of a base, such as sodium hydroxide in ethanol. nih.gov Reaction times can range from 24 to 48 hours. nih.gov The optimization process aims to find a balance where the reaction proceeds to completion with minimal side-product formation. For instance, the synthesis of 2,3,5-trimethylpyridine (B1346980) was optimized at a temperature of 150 °C for 24 hours using a specific acidic catalyst. shd-pub.org.rs Such systematic optimization is directly applicable to pyrimidine synthesis.

The table below summarizes typical parameters investigated during the optimization of pyrimidine synthesis based on related studies. nih.gov

| Parameter | Variation | Observation |

| Catalyst | Base (NaOH, KOH) vs. Acid (p-TsOH) | Base catalysis is common for chalcone-amidine condensation. |

| Solvent | Ethanol, Methanol, THF | Ethanol is frequently used as it effectively dissolves reactants. |

| Temperature | Room Temperature to Reflux | Refluxing is often required to drive the reaction to completion. nih.gov |

| Time | 12 - 48 hours | Reaction completion is monitored by techniques like TLC. nih.gov |

| Yield | 46 - 69% | Yields can vary significantly based on the specific substrates and conditions. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. rasayanjournal.co.inpowertechjournal.com These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. rasayanjournal.co.innih.gov For the synthesis of pyrimidine derivatives, several greener alternatives to traditional methods have been developed. researchgate.netbenthamdirect.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase yields. powertechjournal.comsciencescholar.us This technique is highly efficient for condensation reactions involved in pyrimidine formation.

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating reaction rates, often at lower temperatures. rasayanjournal.co.inpowertechjournal.com

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or using mechanical methods like ball milling reduces the use of volatile organic compounds. powertechjournal.comresearchgate.net

Use of Greener Catalysts: Employing reusable or biodegradable catalysts, such as ionic liquids or solid-supported catalysts, aligns with green chemistry goals. rasayanjournal.co.inresearchgate.net

These sustainable techniques are readily applicable to the synthesis of this compound, offering pathways that are both efficient and environmentally responsible. nih.gov

Advanced Derivatization Strategies for Structural Exploration of this compound

Derivatization of the core this compound structure is a key strategy for exploring its chemical space and generating analogues. Modifications can be targeted at the pyrimidine core, the phenyl ring, or by adding new functional groups. nih.govlibretexts.org

Substitutions on the Pyrimidine Core

The pyrimidine ring offers several positions for further functionalization, allowing for the strategic introduction of various substituents. nih.gov While the 2- and 4-positions are occupied in the parent molecule, the C5 and C6 positions are primary targets for modification.

Halogenation: The C5 position can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromo or chloro substituents, which can then serve as handles for further cross-coupling reactions.

Nitration: Nitration at the C5 position can be achieved using standard nitrating agents, introducing a nitro group that can be subsequently reduced to an amino group, opening up a wide range of further derivatization possibilities.

Modifying the 2-Methyl Group: The methyl group at the C2 position can potentially be functionalized. For example, it could be halogenated and then subjected to nucleophilic substitution. However, some studies on related pyrimidines suggest that substitution at this position can sometimes be detrimental to certain biological activities due to steric hindrance. nih.gov

The table below illustrates potential substitution reactions on the pyrimidine core.

| Position | Reaction | Reagent Example | Resulting Substituent |

| C5 | Halogenation | N-Bromosuccinimide (NBS) | -Br |

| C5 | Nitration | HNO₃/H₂SO₄ | -NO₂ |

| C6 | Lithiation/Electrophilic Quench | n-BuLi then R-X | -R (Alkyl, etc.) |

Modifications of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group provides another site for structural diversification. Modifications can include altering the electronic properties or steric profile of this moiety.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being an activating group for SNAr, can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols) under appropriate conditions to introduce new functional groups at the para-position of the phenyl ring.

Electrophilic Aromatic Substitution: The phenyl ring can undergo further electrophilic substitution (e.g., nitration, halogenation), although the directing effects of the existing pyrimidine and fluoro substituents must be considered.

Suzuki and other Cross-Coupling Reactions: If a bromo or iodo group is present on the phenyl ring instead of or in addition to the fluoro group, palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira) can be used to introduce new aryl, vinyl, or alkynyl groups. nih.gov For example, a recent study utilized a Suzuki coupling reaction for the derivatization of L-p-boronophenylalanine. nih.gov

Introduction of Diverse Side Chains and Fused Systems

Building Fused Rings: The pyrimidine ring can serve as a foundation for building fused systems like pyrrolopyrimidines, pyridopyrimidines, or triazolopyrimidines. nih.govnih.gov This is often achieved by introducing appropriate functional groups onto the pyrimidine core (e.g., an amino group and a cyano group on adjacent carbons) which can then be cyclized with suitable reagents. sciencescholar.usnih.gov For instance, enaminonitriles are versatile precursors for synthesizing various fused azolopyrimidine derivatives. nih.gov

Introducing Side Chains: Side chains can be introduced at various positions. For example, if an amino group is installed on the pyrimidine ring, it can be acylated or alkylated to append a wide variety of side chains. nih.gov Similarly, a halogenated position can be used for cross-coupling reactions to attach complex side chains. prepchem.com The synthesis of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol showcases the addition of a complex butanol-piperazine side chain to a pyrimidine ring. nih.gov

The table below lists some examples of fused pyrimidine systems. nih.gov

| Fused System | Description |

| Pyrrolo[2,3-d]pyrimidine | A five-membered pyrrole (B145914) ring fused to the pyrimidine ring. |

| Pyrido[2,3-d]pyrimidine (B1209978) | A six-membered pyridine ring fused to the pyrimidine ring. |

| Thieno[2,3-d]pyrimidine | A five-membered thiophene (B33073) ring fused to the pyrimidine ring. |

| Furo[2,3-d]pyrimidine | A five-membered furan (B31954) ring fused to the pyrimidine ring. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 4 4 Fluorophenyl 2 Methylpyrimidine and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 4-(4-Fluorophenyl)-2-methylpyrimidine would be expected to reveal characteristic absorption bands corresponding to its distinct structural components.

The aromatic C-H stretching vibrations of both the pyrimidine (B1678525) and the fluorophenyl rings are anticipated to appear in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the methyl group are expected at slightly lower wavenumbers, typically in the 2950-2850 cm⁻¹ range.

The C=C and C=N stretching vibrations within the pyrimidine and phenyl rings are characteristic and typically give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. These bands are crucial for confirming the presence of the aromatic systems. The C-F stretching vibration of the fluorophenyl group is expected to produce a strong absorption band in the range of 1250-1000 cm⁻¹.

In-plane and out-of-plane C-H bending vibrations for both aromatic rings would be observed in the fingerprint region, below 1300 cm⁻¹. Specifically, the out-of-plane bending of the C-H bonds on the 1,4-disubstituted (para) fluorophenyl ring is expected to be a strong band in the 850-800 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H Stretching |

| 2950-2850 | Aliphatic C-H Stretching (CH₃) |

| 1600-1400 | Aromatic C=C and C=N Stretching |

| 1250-1000 | C-F Stretching |

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic rings due to their high polarizability. The symmetric "ring breathing" modes of the pyrimidine and fluorophenyl rings would likely give rise to strong and characteristic Raman signals. The C=C and C=N stretching vibrations that are strong in the IR spectrum are also expected to be prominent in the Raman spectrum. The C-H stretching vibrations of both the aromatic rings and the methyl group will also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the precise determination of molecular structure by probing the magnetic environments of atomic nuclei.

The ¹H NMR spectrum of this compound would provide detailed information about the arrangement of protons in the molecule. The aromatic protons on the pyrimidine and fluorophenyl rings are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm.

The protons on the 4-fluorophenyl ring are expected to appear as two distinct multiplets due to their coupling with each other and with the fluorine atom. The protons ortho to the fluorine atom will be influenced by its electronegativity and will likely appear as a triplet or a doublet of doublets. The protons meta to the fluorine will appear as another multiplet.

The protons on the pyrimidine ring will also have characteristic chemical shifts. The proton at position 5 of the pyrimidine ring is expected to be a doublet, coupled to the proton at position 6. The proton at position 6 would likely appear as a doublet as well.

The methyl group protons at position 2 of the pyrimidine ring are expected to resonate in the upfield region, likely as a singlet around δ 2.5 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.7 | d | Pyrimidine-H6 |

| ~7.5 | d | Pyrimidine-H5 |

| ~8.2 | m | Fluorophenyl-H (ortho to pyrimidine) |

| ~7.2 | m | Fluorophenyl-H (ortho to F) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons of both the pyrimidine and fluorophenyl rings are expected to resonate in the downfield region, typically between δ 110 and 170 ppm.

The carbon atom attached to the fluorine atom in the fluorophenyl ring will show a large one-bond C-F coupling constant and its chemical shift will be significantly affected by the fluorine's electronegativity. The other carbons in the fluorophenyl ring will also show smaller couplings to the fluorine atom.

The carbon atoms of the pyrimidine ring will have distinct chemical shifts. The carbon at position 2, attached to the methyl group, and the carbon at position 4, attached to the fluorophenyl group, will be deshielded. The carbon at position 6 is also expected to be in the aromatic region.

The methyl carbon is expected to resonate in the upfield region, typically around δ 20-30 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~165 | Pyrimidine-C2 |

| ~163 | Pyrimidine-C4 |

| ~158 | Pyrimidine-C6 |

| ~115 | Pyrimidine-C5 |

| ~164 (d, ¹JCF) | Fluorophenyl-C (C-F) |

| ~130 (d, ²JCF) | Fluorophenyl-C (ortho to C-F) |

| ~116 (d, ³JCF) | Fluorophenyl-C (meta to C-F) |

| ~135 (d, ⁴JCF) | Fluorophenyl-C (ipso to pyrimidine) |

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this fluorine signal will be characteristic of a fluorine atom attached to an aromatic ring. It is expected to be a multiplet due to coupling with the ortho and meta protons of the phenyl ring. The precise chemical shift can provide information about the electronic environment of the fluorophenyl group.

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful methods for elucidating the complex structures of molecules by mapping correlations between different nuclei. google.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies spin-spin couplings between protons, typically those separated by two to three bonds (²JHH and ³JHH). nist.govuci.edu It is instrumental in tracing out proton connectivity networks within a molecule. A COSY spectrum would be used to establish the proton-proton correlations within the pyrimidine and fluorophenyl rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. researchgate.netuci.edu It provides a direct map of which proton is attached to which carbon, allowing for unambiguous assignment of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. google.comuci.edu This is crucial for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments by showing correlations across them. For the target molecule, HMBC would connect the methyl protons to C2 of the pyrimidine ring and link the protons of one ring to the carbons of the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nist.gov This is essential for determining stereochemistry and conformation. In the case of this compound, NOESY could provide insights into the rotational orientation of the fluorophenyl ring relative to the pyrimidine ring.

No specific 2D NMR data for this compound has been found in the reviewed literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). mdpi.comnist.gov This precision allows for the determination of the exact elemental formula of a parent ion and its fragments, which is a critical step in identifying unknown compounds or confirming the structure of newly synthesized molecules. researchgate.net Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers achieve the high resolution necessary for this task. mdpi.comnist.gov For this compound (C₁₁H₉FN₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass.

No specific HRMS data for this compound has been located.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally labile, molecules. bldpharm.com It generates ions directly from a solution, typically by creating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. govinfo.govnih.gov This makes it highly effective for determining the molecular weight of a compound. bldpharm.com ESI can be coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation, providing valuable structural details. govinfo.gov

Specific ESI-MS fragmentation data for this compound is not available in the surveyed literature.

X-ray Crystallography for Precise Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis

This technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined with very high precision. nih.govresearchgate.net A successful single-crystal X-ray diffraction analysis of this compound would provide exact bond lengths and angles for the entire molecule, confirm the planarity of the aromatic rings, and determine the dihedral angle between the pyrimidine and fluorophenyl rings in the solid state.

A search of crystallographic databases did not yield any results for the single-crystal structure of this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, X-ray diffraction data allows for the analysis of how molecules are arranged in the crystal lattice. Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure. rsc.orgnih.gov It maps the regions of close contact between neighboring molecules, partitioning the interactions into types such as H···H, C···H, and N···H contacts and representing their relative contributions graphically. This analysis is key to understanding the supramolecular assembly and physical properties of the crystalline material.

As no crystal structure has been published for this compound, a Hirshfeld surface analysis is not possible.

Chromatographic Techniques for Purity Assessment and Isomer Differentiation

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, providing robust methods for separating, identifying, and quantifying components within a mixture. For this compound and its derivatives, techniques such as HPLC, UPLC, and GC-MS are indispensable for assessing chemical purity and differentiating between closely related isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pyrimidine derivatives. researchgate.net The method's versatility allows for the separation of the main compound from its impurities, including starting materials, byproducts, and degradation products. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. researchgate.net

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For a compound like this compound, the mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. researchgate.net Detection is commonly performed using a UV detector, as the pyrimidine and phenyl rings are strong chromophores, or a mass spectrometer for enhanced sensitivity and structural confirmation. researchgate.net The purity is typically calculated using the peak area normalization method. researchgate.net

A typical HPLC method for a related fluorophenyl compound might involve a C18 column and a mobile phase of potassium phosphate buffer and acetonitrile, with UV detection at a specific wavelength. researchgate.net

Table 1: Representative HPLC Parameters for Analysis of Aromatic Pyrimidine Derivatives

| Parameter | Typical Value / Condition |

|---|---|

| Column | Reversed-phase C18 or C8, (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, formate) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 40°C) nih.gov |

| Injection Volume | 5 - 20 µL |

| Detection | UV-Vis (e.g., 220-260 nm) or Mass Spectrometry (MS) |

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher pressures. ual.es This results in dramatically improved resolution, higher sensitivity, and significantly faster analysis times—often reducing a 10-minute HPLC run to under 2 minutes. ual.esaquaenergyexpo.com

For this compound, UPLC provides a powerful tool for high-throughput purity analysis and the detection of trace-level impurities. The enhanced peak capacity allows for better separation of isomers and closely related degradation products that might co-elute in a standard HPLC run. ual.esmdpi.com The narrow peaks generated by UPLC (often less than 2 seconds at the base) lead to increased peak height and a better signal-to-noise ratio, improving detection limits. ual.es The methodology is particularly useful in forced degradation studies to resolve and identify novel degradation products under various stress conditions. mdpi.com

Table 2: Comparison of Typical HPLC and UPLC Operating Parameters

| Parameter | HPLC | UPLC / UHPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm ual.es | < 2 µm ual.es |

| Column Dimensions | 4.6 mm ID, 150-250 mm length | 2.1 mm ID, 50-100 mm length mdpi.com |

| Operating Pressure | 2,000 - 6,000 psi | up to 15,000 psi ual.es |

| Analysis Time | 10 - 30 min | < 5 min ual.es |

| Peak Width | 15 - 30 s | < 2 s ual.es |

| Sensitivity | Good | Excellent |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. nih.gov For this compound, GC-MS can be used for purity assessment, provided the compound and its potential impurities are thermally stable and sufficiently volatile. Chemical derivatization can sometimes be employed to increase the volatility of analytes. nih.gov

In this technique, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. policija.si The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. researchgate.net This mass spectrum serves as a chemical fingerprint, allowing for highly confident identification by comparison to spectral libraries. nih.govresearchgate.net GC coupled with high-resolution mass spectrometry (HRMS), such as GC-Orbitrap-MS, further enhances identification capabilities for unknown compounds in complex samples. csic.es

Table 3: Illustrative GC-MS Instrumental Parameters

| Parameter | Typical Setting / Condition |

|---|---|

| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) policija.si |

| Injector Temperature | 280 °C policija.si |

| Oven Program | Temperature gradient (e.g., start at 170°C, ramp to 290°C) policija.si |

| Ionization Mode | Electron Ionization (EI) at 70 eV policija.si |

| MS Detector | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Range | 50 - 550 amu policija.si |

Computational Chemistry and Molecular Modeling of 4 4 Fluorophenyl 2 Methylpyrimidine

Quantum Chemical Calculations for Electronic and Geometrical Insights

Quantum chemical calculations offer a microscopic view of a molecule's behavior, grounded in the principles of quantum mechanics. These methods are essential for predicting molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-(4-Fluorophenyl)-2-methylpyrimidine, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine the most stable molecular conformation (optimized geometry). ajchem-a.comresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and stability.

The optimized structure reveals the spatial arrangement of the fluorophenyl ring relative to the methylpyrimidine moiety. The ground state energy, calculated to be -823.67845783 a.u. for a similar compound, indicates the molecule's stability in its optimized form. ajchem-a.com The planarity between the two rings is a key determinant of the molecule's electronic properties, such as conjugation.

Below is a table of selected optimized geometrical parameters calculated for a related structure, providing insight into the molecule's geometry.

Table 1: Selected Optimized Geometrical Parameters

This table is representative and based on DFT calculations for analogous structures.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-F | 1.352 |

| C-N (pyrimidine) | 1.298 | |

| C-C (inter-ring) | 1.456 | |

| C-H (phenyl) | 1.083 | |

| Bond Angle | C-N-C (pyrimidine) | 115.9 |

| F-C-C (phenyl) | 118.5 | |

| C-C-N (inter-ring) | 121.2 |

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A small HOMO-LUMO gap suggests that the molecule can be easily excited and is therefore more reactive. malayajournal.org For this compound, the HOMO is typically localized over the pyrimidine (B1678525) and phenyl rings, while the LUMO is concentrated on the pyrimidine ring and the substituted phenyl ring. malayajournal.org This distribution indicates that charge transfer can readily occur within the molecule. malayajournal.org

Table 2: Frontier Molecular Orbital Properties

Energy values are illustrative and based on calculations for similar compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -5.2822 |

| LUMO Energy | -1.2715 |

| Energy Gap (ΔE) | 4.0107 |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map visualizes the electrostatic potential on the molecule's surface using a color spectrum. researchgate.net

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, rich in electrons. They are susceptible to electrophilic attack and represent likely sites for interaction with positive charges. For this compound, these regions are concentrated around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. malayajournal.orgresearchgate.net

Blue Regions: This color signifies positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.

Green Regions: These areas represent neutral or zero potential. malayajournal.org

The MEP map clearly identifies the pyrimidine nitrogen atoms as the primary centers for electrophilic interactions and hydrogen bonding. uni-muenchen.deresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, intramolecular interactions, and the nature of bonding within a molecule. nih.govwikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these charge transfers. nih.gov

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions

This table presents hypothetical significant interactions based on NBO analysis of related compounds.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N₅ (Pyrimidine) | π* (C₂-N₃) | 25.45 |

| LP (1) N₁ (Pyrimidine) | π* (C₆-C₅) | 22.10 |

| LP (3) F (Fluorophenyl) | σ* (C₇-C₈) | 5.80 |

| π (C₇-C₈) | π* (C₉-C₁₀) | 18.75 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. samipubco.com This method is instrumental in drug discovery for predicting binding affinity and understanding interaction mechanisms.

Pyrimidine derivatives are known to interact with various biological targets, including enzymes like dihydrofolate reductase (DHFR), which is a target for antimicrobial and anticancer agents. samipubco.com Molecular docking studies of this compound into the active site of a target like DHFR can reveal key binding interactions.

These interactions typically include:

Hydrogen Bonds: Formed between the nitrogen atoms of the pyrimidine ring and amino acid residues like aspartic acid or serine in the active site.

Hydrophobic Interactions: Involving the methyl group and the phenyl ring with nonpolar residues such as leucine, valine, and isoleucine.

Pi-Pi Stacking: Occurring between the aromatic phenyl ring and aromatic residues like phenylalanine or tyrosine.

Halogen Bonds: The fluorine atom can participate in halogen bonding with electron-donating atoms in the protein's binding pocket.

These combined interactions determine the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which indicates the stability of the ligand-protein complex. researchgate.net

Table 4: Predicted Binding Interactions with a Hypothetical Protein Target

Interactions are illustrative and based on docking studies of similar pyrimidine derivatives.

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 27 | Hydrogen Bond | 2.1 |

| PHE 31 | Pi-Pi Stacking | 3.8 |

| LEU 54 | Hydrophobic | 4.2 |

| SER 59 | Hydrogen Bond | 2.5 |

| ILE 94 | Hydrophobic | 3.9 |

Assessment of Binding Affinities and Elucidation of Binding Modes

The binding affinity of a ligand to its biological target is a critical determinant of its efficacy. Computational methods are invaluable in predicting and rationalizing these interactions. For pyrimidine derivatives, their unique physicochemical attributes, including the ability to form hydrogen bonds, contribute significantly to their binding modes. nih.gov The pyrimidine ring can act as a bioisostere for other aromatic systems like the phenyl group, which can enhance the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov

In the case of this compound, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the fluorophenyl group can engage in various non-covalent interactions, including hydrophobic interactions and, potentially, halogen bonds. The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and participate in interactions that influence binding affinity. nih.gov Studies on related 4-aryl-pyrimidine derivatives have shown that the nature and substitution pattern of the aryl group significantly impact binding affinity to receptors. nih.govnih.gov For instance, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the affinity for adenosine (B11128) receptors was modulated by the substituents on the aryl rings. diva-portal.org

Molecular docking studies on similar pyrimidine derivatives have revealed specific binding modes within protein active sites. For example, in studies of N-phenylpyrimidine-4-amine derivatives as FMS-like tyrosine kinase-3 inhibitors, π-π stacking interactions between the phenyl ring and aromatic residues of the protein, along with hydrogen bonds, were crucial for binding. mdpi.com While specific binding affinity data for this compound is not extensively documented, the principles derived from analogous compounds suggest that its binding would be governed by a combination of hydrogen bonding involving the pyrimidine nitrogens and hydrophobic/aromatic interactions of the fluorophenyl and methyl groups.

To illustrate the potential interactions, a hypothetical binding mode is presented below:

| Interacting Residue (Protein) | Interaction Type | Ligand Moiety Involved |

| Aspartic Acid / Glutamic Acid | Hydrogen Bond (Acceptor) | Pyrimidine Nitrogen |

| Phenylalanine / Tyrosine | π-π Stacking | Fluorophenyl Ring |

| Leucine / Valine | Hydrophobic Interaction | Methyl Group |

| Serine / Threonine | Halogen Bond | Fluorine Atom |

Virtual Screening Applications for Novel Target Identification

Virtual screening is a powerful computational technique used to identify potential drug candidates from large compound libraries. nih.gov The pyrimidine scaffold is frequently employed in the design of libraries for virtual screening due to its synthetic accessibility and proven biological relevance. nih.govnih.gov Derivatives of pyrimidine have been identified as hits in virtual screening campaigns targeting a variety of enzymes and receptors. tandfonline.comnih.govacs.org

While there are no specific reports on the use of this compound as a query for virtual screening, its structural simplicity and favorable physicochemical properties make it an interesting fragment for library design. Pharmacophore models based on the key features of this compound—a hydrogen bond acceptor, a hydrophobic aromatic group, and a small hydrophobic aliphatic group—could be used to screen for molecules with similar interaction potential. nih.gov Such a strategy could lead to the identification of novel biological targets for this class of compounds.

Recent studies have demonstrated the successful application of virtual screening for various pyrimidine derivatives. For instance, a consensus virtual screening approach was used to identify aminopyrimidine derivatives as multiflavivirus antiviral compounds. acs.org Similarly, virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database led to the identification of novel inhibitors of human thymidylate synthase. nih.gov These examples underscore the potential of using compounds like this compound as starting points for discovering new therapeutic agents.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the stability of protein-ligand complexes over time. mdpi.com

Conformational Analysis of this compound

Studies on other bi-aryl systems have shown that the conformational preferences can be influenced by substitution patterns and the electronic nature of the rings. acs.org For this compound, it is expected that there would be a preferred range of dihedral angles that minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrimidine ring. The planarity or non-planarity of the molecule would affect its interaction profile. For instance, a more planar conformation might favor stacking interactions, while a more twisted conformation could allow for better engagement with a non-planar binding site. The presence of the fluorine atom can also influence conformational preferences through electrostatic interactions. mdpi.com A study on a new pyrimidine Schiff base highlighted that differences in conformation, described by dihedral angles between the pyrimidine and phenyl rings, can impact biological activity. nih.gov

Protein-Ligand Complex Stability and Dynamic Behavior

MD simulations are instrumental in assessing the stability of a ligand within a protein's binding site. mdpi.com By simulating the protein-ligand complex over time, one can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, and calculate the root-mean-square deviation (RMSD) of the ligand to gauge its stability. mdpi.com

While no specific MD simulation studies for this compound are publicly available, research on related pyrimidine derivatives provides valuable insights. mdpi.com For example, MD simulations of N-phenylpyrimidine-4-amine derivatives inhibiting FMS-like tyrosine kinase-3 showed that stable complexes were characterized by low RMSD values for the ligand and the persistence of crucial hydrogen bonds. mdpi.com Similarly, a study on pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents used MD simulations to confirm the stability of the lead compounds in the active site of the target protein. tandfonline.com

| Simulation Parameter | Indication of Stability |

| Ligand RMSD | Low and stable values suggest the ligand remains in the binding pocket. |

| Protein RMSD | Stable values indicate the overall protein structure is not disrupted by ligand binding. |

| Hydrogen Bond Occupancy | High occupancy of key hydrogen bonds indicates their strength and persistence. |

| Binding Free Energy (MM/PBSA or MM/GBSA) | Negative values indicate favorable binding. |

In Silico ADMET Prediction and Pharmacokinetic Modeling

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage attrition. nih.govsamipubco.comsifisheriessciences.com

In silico models are widely used to predict these properties for novel compounds. researchgate.netnih.gov For pyrimidine derivatives, several studies have reported their in silico ADMET profiles. nih.govsamipubco.com Generally, the pyrimidine scaffold is considered to have good drug-like properties. nih.gov

Prediction of Absorption and Distribution Characteristics

The absorption of a drug, often predicted by its gastrointestinal (GI) absorption and Caco-2 permeability, and its distribution, characterized by parameters like plasma protein binding and blood-brain barrier (BBB) penetration, are key to its bioavailability and efficacy. samipubco.com

For this compound, while specific experimental data is lacking, predictions can be made based on its structure and the analysis of similar compounds. The relatively small size and moderate lipophilicity of this molecule would suggest good potential for oral absorption. Lipinski's Rule of Five is a common guideline for predicting drug-likeness, and simple pyrimidine derivatives often comply with these rules. samipubco.commdpi.com

A study on pyrano[2,3-d]pyrimidine derivatives included in silico ADMET profiling, which provided predictions for various absorption and distribution parameters. nih.gov Another investigation of pyrimidine and pyridine (B92270) derivatives as EGFR inhibitors also involved in silico ADMET prediction. nih.gov Based on these and other studies on pyrimidine derivatives, a predicted ADMET profile for this compound can be tabulated as follows:

| ADMET Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Weight | ~190.19 g/mol | Complies with Lipinski's Rule of Five (<500). |

| LogP (Lipophilicity) | Moderate | Likely to have a balance between solubility and permeability for good absorption. |

| Human Intestinal Absorption | High | Small molecules with moderate lipophilicity are generally well-absorbed. samipubco.com |

| Caco-2 Permeability | Moderate to High | Often predicted for simple heterocyclic compounds. nih.gov |

| Plasma Protein Binding | Moderate | Less extensive than larger, more complex molecules. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Possible | Small, lipophilic molecules have a higher chance of crossing the BBB. |

Metabolism Pathway Prediction and Metabolite Identification

In silico tools predict the metabolic fate of a compound by simulating its interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. bath.ac.uknih.gov For this compound, predictive models suggest several potential biotransformation pathways. The primary predicted metabolic reactions involve oxidation of the methyl group and aromatic hydroxylation.

The prediction of which CYP isoenzymes are likely to metabolize the compound is a key aspect of this analysis. Software can predict the probability of a compound being a substrate or inhibitor for various CYP enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov This information is critical for anticipating potential drug-drug interactions.

Table 1: Predicted Metabolic Pathways and Metabolites of this compound

| Predicted Pathway | Resulting Metabolite | Notes |

|---|---|---|

| Methyl Group Oxidation | (4-(4-Fluorophenyl)pyrimidin-2-yl)methanol | A primary predicted pathway, leading to a primary alcohol. |

| 4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid | Further oxidation of the alcohol metabolite. | |

| Aromatic Hydroxylation | 4-(4-Fluoro-3-hydroxyphenyl)-2-methylpyrimidine | Hydroxylation of the fluorophenyl ring, a common metabolic route. |

| Pyrimidine Ring Oxidation | 4-(4-Fluorophenyl)-2-methylpyrimidin-5-ol | Oxidation at a position on the pyrimidine ring itself. |

These predictions are generated by machine learning models trained on large datasets of known metabolic transformations. nih.govnih.gov The models analyze the compound's structure to identify sites that are most susceptible to enzymatic attack. mdpi.com

Prediction of Excretion Pathways

Computational models can also predict the likely routes of excretion for a compound and its metabolites. bath.ac.uk Excretion is primarily handled by the kidneys (renal excretion) or the liver (biliary excretion). Predictions for clearance pathways are often based on physicochemical properties such as molecular weight, polarity, and ionization state. dntb.gov.ua For this compound and its predicted metabolites, which are more polar than the parent compound, renal clearance is anticipated to be a significant excretion pathway.

Table 2: Predicted Excretion Properties

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Primary Clearance Route | Renal | Indicates excretion is likely to occur via the kidneys into urine. |

| Total Clearance (log ml/min/kg) | Low to Moderate | Suggests a moderate residence time in the body before elimination. |

| Renal OCT2 Substrate | No | Predicts it is not a substrate for the Organic Cation Transporter 2, a key transporter in renal secretion. |

Prediction of Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). nih.gov Predicting whether a compound can cross this barrier is essential for developing CNS-targeted drugs or for assessing the potential for neurotoxicity. nih.govnih.gov In silico models for BBB permeability prediction are well-established and typically use a combination of molecular descriptors such as lipophilicity (logP), molecular weight, polar surface area, and hydrogen bond count. nih.govmdpi.com

Machine learning algorithms, including support vector machines (SVM) and deep neural networks, are trained on extensive datasets of compounds with experimentally determined BBB permeability to create predictive models. frontiersin.org For this compound, these models would generate a quantitative prediction (logBB) and a classification (BBB+ for permeable, BBB- for non-permeable).

Table 4: Predicted Blood-Brain Barrier (BBB) Permeability

| Parameter | Predicted Value | Classification |

|---|---|---|

| logBB | > 0 | BBB+ (Permeable) |

| CNS Permeability | High | Permeable |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Biological Activity of Pyrimidine Derivatives

Predictive QSAR models are critical for designing new, more potent pyrimidine derivatives and for understanding their mechanism of action. researchgate.net The development process involves several key steps:

Data Curation: A dataset of pyrimidine derivatives with experimentally measured biological activity (e.g., IC₅₀ values against a specific target) is compiled. nih.govrsc.org

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, and quantum-chemical properties) are calculated for each molecule in the dataset. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. Statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE) are used to assess the model's performance. nih.gov

Studies on pyrimidine derivatives have successfully used these methods to develop models for anticancer and antimicrobial activities. nih.govnih.gov For instance, ANN models have often shown superior performance over MLR models, indicating that complex, non-linear relationships frequently govern the activity of these compounds. nih.gov

Identification of Key Molecular Descriptors Influencing Activity

A primary outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. This provides invaluable insight for medicinal chemists to guide the synthesis of new analogues. researchgate.net For various classes of pyrimidine derivatives, several key descriptors have been identified.

Table 5: Key Molecular Descriptors for Biological Activity in Pyrimidine Derivatives

| Descriptor Type | Example Descriptor | Influence on Activity | Source Context |

|---|---|---|---|

| Lipophilicity | clogP | Often correlates with antioxidant and anti-lipid peroxidation activity. mdpi.com | Some activities are favored by lower lipophilicity, while others are favored by higher values, depending on the biological target. mdpi.com |

| Size/Shape | Molecular Volume | Smaller molecular volume can favor the approach to bulky biological targets, influencing inhibitory activity. mdpi.com | Studies on lipoxygenase inhibitors found molecular volume to be a key factor. mdpi.com |

| Electronic | Electronegativity of Halogens | The presence and type of halogen substituent (e.g., fluoro vs. bromo) can significantly alter activity by affecting binding interactions. acs.org | In studies of biofilm inhibitors, compounds with fluoro or chloro groups showed stronger inhibition than those with bromo groups. acs.org |

| Topological | Connectivity Indices | These descriptors encode information about the branching and connectivity of the molecular skeleton. | Frequently used in QSAR models to quantify the overall structure of the molecule. |

By understanding which descriptors are most influential, researchers can rationally modify a lead compound like this compound to enhance a desired biological effect.

In Vitro Pharmacological Evaluation of 4 4 Fluorophenyl 2 Methylpyrimidine

Cell-Based Functional Assays for Biological Response

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage or death to cells. These are fundamental for identifying compounds with potential anticancer properties or for flagging compounds that are too toxic for therapeutic use.

MTT Assay : The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In this assay, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced, which can be quantified by measuring its absorbance, is directly proportional to the number of living cells. A reduction in formazan production in cells treated with a compound compared to untreated controls would indicate a decrease in cell viability.

LDH Release Assay : The Lactate (B86563) Dehydrogenase (LDH) assay is another common method for evaluating cytotoxicity. LDH is a stable cytosolic enzyme that is released into the surrounding culture medium upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis. nih.gov The assay measures the activity of this released LDH, which catalyzes the conversion of lactate to pyruvate, generating NADH in the process. nih.gov The amount of LDH activity in the culture supernatant is directly correlated with the number of lysed or damaged cells. nih.gov

Specific data from MTT or LDH release assays for 4-(4-Fluorophenyl)-2-methylpyrimidine are not detailed in the available literature.

These studies aim to determine a compound's ability to slow down or halt the growth and division of cells. This is a key characteristic of potential anticancer agents. Assays like the MTT assay can also be adapted to measure cell proliferation over time. A compound that inhibits cell proliferation would lead to a lower number of viable cells after a set incubation period compared to an untreated control group. Studies on various pyrimidine (B1678525) derivatives have shown that this chemical scaffold can be instrumental in inhibiting cell proliferation, often through the modulation of signaling pathways like MEK/ERK. nih.gov However, specific cell proliferation inhibition data for this compound is not available in the reviewed literature.

These assays investigate whether a compound can trigger programmed cell death (apoptosis) or interfere with the cell cycle, the series of events that lead to cell division.

Apoptosis Induction : Apoptosis is a controlled, energy-dependent process of cell suicide that is crucial for normal tissue development and homeostasis. Many chemotherapy drugs work by inducing apoptosis in cancer cells. This can be measured using techniques like flow cytometry to detect markers of apoptosis, such as the externalization of phosphatidylserine (B164497) (via Annexin V staining) or DNA fragmentation (via TUNEL assay). The expression of key apoptosis-regulating proteins, such as those in the Bcl-2 family (e.g., Bax, Bcl-2) and caspases, can also be analyzed. nih.govresearchgate.net

Cell Cycle Modulation : The cell cycle is tightly regulated, and its disruption can lead to uncontrolled cell growth. Compounds can cause cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing the cell from dividing. This is typically analyzed using flow cytometry, where cells are stained with a DNA-binding dye (like propidium (B1200493) iodide) to quantify the DNA content of each cell. This data reveals the distribution of cells in each phase of the cell cycle, showing whether a compound causes an accumulation of cells in a particular phase.

While many pyrimidine-based compounds are known to induce apoptosis and cause cell cycle arrest, specific findings for this compound are not documented in the available research. researchgate.net

Enzyme and Receptor-Targeted Inhibition Assays

Targeted assays are used to determine if a compound interacts with a specific molecular target, such as an enzyme or a receptor, that is known to be involved in a disease process. This provides insight into the compound's mechanism of action.

Kinases are enzymes that play a critical role in cell signaling by adding phosphate (B84403) groups to proteins. Their dysregulation is a common feature of many cancers, making them important drug targets. rsc.org Kinase inhibition profiling assesses a compound's ability to block the activity of one or more kinases.

Tyrosine Kinases, FAK, p38 MAPK, CHK1, CDK2, CDK9 : The pyrimidine scaffold is a well-established core structure for many kinase inhibitors. rsc.org

Tyrosine Kinases : These kinases are involved in cellular growth and differentiation. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase implicated in cancer cell migration and survival. nih.gov

p38 MAPK : This is a key kinase in a signaling cascade that responds to stress stimuli and is involved in inflammation and apoptosis. nih.gov

Checkpoint Kinase 1 (CHK1) : A crucial regulator of the cell cycle, CHK1 stops cell division to allow for DNA repair. drugbank.com Inhibiting CHK1 can be a strategy to enhance the efficacy of DNA-damaging cancer therapies.

Cyclin-Dependent Kinases (CDKs) : CDKs, such as CDK2 and CDK9, are essential for regulating cell cycle progression and transcription. nih.gov Their inhibition can lead to cell cycle arrest and apoptosis.

11β-HSD1 : 11β-hydroxysteroid dehydrogenase type 1 is an enzyme involved in the conversion of cortisone (B1669442) to active cortisol, playing a role in metabolic syndromes.

Although many complex pyrimidine derivatives have been developed as potent inhibitors for these kinases, specific inhibitory activity data (such as IC50 values) for this compound against this panel of kinases is not present in the reviewed scientific literature.

Table 1: Representative Kinase Inhibition Data for Pyrimidine-Based Compounds (Illustrative) This table is for illustrative purposes to show how data would be presented. No specific data for this compound was found.

| Kinase Target | Compound | IC50 (nM) | Reference |

|---|---|---|---|

| p38α MAPK | Compound 2x (Pyrazolo-pyrimidine derivative) | Data Not Specified | nih.gov |

| CHK1 | Pyrazolo[1,5-a]pyrimidine derivative | Data Not Specified | drugbank.com |

| CDK2 | Flavopiridol | 20 | nih.gov |

| CDK9 | AT7519 | 170 | nih.gov |

This category of assays investigates whether a compound interferes with the production of DNA and RNA, which is essential for cell division and function.

DNA Polymerase : These enzymes are responsible for DNA replication. Inhibiting DNA polymerase directly halts DNA synthesis, leading to cell cycle arrest and cell death.

Thymidylate Synthase (TS) : TS is a critical enzyme in the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of TS leads to a depletion of thymidine, which disrupts DNA synthesis and repair, ultimately causing "thymineless death" in rapidly dividing cells.

While pyrimidine analogs like 5-fluorouracil (B62378) are well-known inhibitors of thymidylate synthase, specific data on the inhibitory effects of this compound on DNA polymerase or thymidylate synthase are not available in the public domain.

Nucleoside Transporter Inhibition (e.g., ENT1, ENT2)

The inhibition of equilibrative nucleoside transporters (ENTs), such as ENT1 and ENT2, is a critical area of pharmacological research. These transporters are integral to nucleotide synthesis and play a key role in regulating extracellular adenosine (B11128) levels, which influences a wide range of physiological processes. nih.govnih.gov

A standard in vitro evaluation of a compound's effect on these transporters involves using transporter-deficient cell lines that have been engineered to express human ENT1 or ENT2. nih.gov The assay typically measures the uptake of a radiolabeled nucleoside, such as [³H]uridine, in the presence and absence of the test compound. nih.govnih.gov A reduction in the uptake of the radiolabeled substrate indicates inhibitory activity. The potency of this inhibition is quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce nucleoside transport by 50%.

While no specific data for this compound has been published, research on other complex molecules incorporating a fluorophenyl group has demonstrated significant ENT inhibitory activity. For instance, studies on a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues revealed that the presence of a fluorophenyl moiety was essential for inhibitory effects on both ENT1 and ENT2. nih.govfrontiersin.org These studies highlight that compounds with this structural feature can act as potent, irreversible, and non-competitive inhibitors of nucleoside transporters. nih.govnih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Inhibition of this enzyme is a primary strategy for treating hyperuricemia and associated conditions like gout. nih.gov

The standard in vitro assay for xanthine oxidase inhibition measures the enzyme's ability to produce uric acid from xanthine, which can be monitored spectrophotometrically. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

While direct studies on this compound are absent from the literature, various heterocyclic compounds, including those with pyrazole-based 1,3,4-oxadiazole (B1194373) structures, have been evaluated. nih.gov Research has shown that substitutions with fluoro groups on a phenyl ring can contribute favorably to xanthine oxidase inhibition. nih.gov For example, some pyrazole (B372694) derivatives with a 4'-pyridyl moiety have shown potent inhibitory activity, with IC₅₀ values in the low micromolar range. nih.gov

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.govnih.gov COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated during inflammatory processes. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov

In vitro evaluation of COX inhibition is typically performed using purified enzymes (ovine or human) and measuring the production of prostaglandin (B15479496) E₂ (PGE₂). The potency and selectivity of an inhibitor are determined by calculating the IC₅₀ values for both COX-1 and COX-2.

Fluorine-containing organic compounds have been investigated as COX-2 inhibitors. frontiersin.org Studies on diaryl heterocycles have shown that specific substitutions on the phenyl rings can confer high potency and selectivity for COX-2. mdpi.com For instance, certain diarylurea derivatives with a fluorosubstituent at the para-position of one of the phenyl rings have been noted in structure-activity relationship studies of COX inhibitors. nih.gov

Table 2: Illustrative Data Table for COX Inhibition Selectivity This table presents example data for illustrative purposes. Values are not specific to this compound.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Analog C | 15 | 0.1 | 150 |

| Analog D | 5 | 5 | 1 |

Receptor Binding and Selectivity Studies

Ligand-Receptor Binding Affinity Determination

Determining the binding affinity of a compound to its molecular target is a fundamental step in pharmacology. This is typically achieved through radioligand binding assays, where a test compound competes with a known radiolabeled ligand for binding to a specific receptor expressed in cell membranes. The affinity of the compound is expressed as an inhibition constant (Ki) or an IC₅₀ value, which is the concentration of the compound that displaces 50% of the radiolabeled ligand.

No specific receptor binding affinity data has been published for this compound. However, the pyrimidine scaffold is a common feature in ligands designed for various receptors. For example, derivatives of 4-aryl-1,2,3,6-tetrahydropyridinopyrimidine have been synthesized and shown to have high affinity for corticotropin-releasing factor (CRF₁) receptors, with IC₅₀ values in the nanomolar range. nih.gov Similarly, other pyrimidine derivatives have been developed as potent agonists for P2Y receptors. nih.gov The presence of a fluorophenyl group can also significantly influence binding affinity, often by participating in favorable interactions within the receptor's binding pocket. nih.gov

Receptor Selectivity Profiling across Multiple Receptor Subtypes

Selectivity is a crucial attribute of a drug candidate, as off-target binding can lead to undesirable side effects. Receptor selectivity profiling involves testing a compound against a broad panel of different receptors, enzymes, and ion channels to identify any unintended interactions. This is typically performed by specialized contract research organizations using high-throughput screening methods.

There is no public record of a selectivity profile for this compound. A comprehensive profiling would involve evaluating its binding affinity against dozens or even hundreds of different receptor subtypes (e.g., adrenergic, dopaminergic, serotonergic, muscarinic) and other pharmacological targets. For a compound to be considered selective, it should exhibit high affinity for its intended target while having significantly lower affinity (typically >100-fold) for all other targets in the panel. The development of selective pyrimidine-based ligands has been a focus of many research programs, such as those targeting specific P2Y receptor subtypes. nih.gov

Allosteric Modulation and Agonist/Antagonist Activity Assessment

No published studies were identified that specifically investigate the allosteric modulation or the agonist/antagonist activity of this compound on any receptor. Research on other pyrimidine derivatives has shown that this class of compounds can act as allosteric modulators for various receptors, including G protein-coupled receptors (GPCRs). However, without experimental data for this compound, its potential to act as an allosteric modulator, agonist, or antagonist remains uncharacterized.

Antioxidant Activity Profiling

Specific data on the antioxidant properties of this compound is not available in the reviewed literature. While pyrimidine-containing compounds have been explored for their antioxidant potential, the specific efficacy of this compound has not been reported.

Free Radical Scavenging Assays (e.g., DPPH, DMPD)

No studies reporting the results of 2,2-diphenyl-1-picrylhydrazyl (DPPH) or N,N-dimethyl-p-phenylenediamine (DMPD) radical scavenging assays for this compound were found. Therefore, its capacity to scavenge free radicals is currently unknown.

Ferric Ion Reducing Power Assay

There is no available data from Ferric Ion Reducing Power Assays (FRAP) for this compound. This assay is used to measure the ability of a compound to reduce ferric ions, providing an indication of its antioxidant power. The reducing potential of this compound has not been documented.

Antimicrobial Activity Testing

While numerous pyrimidine derivatives have been synthesized and tested for their antimicrobial properties, specific studies on the antibacterial and antifungal activity of this compound are absent from the available scientific literature.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination